2-Methyl-3-(methylthio)pyrazine

Description

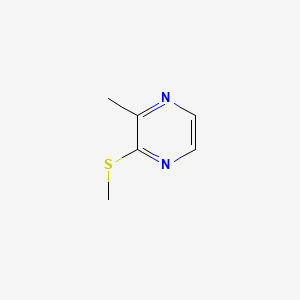

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-methylsulfanylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPFFGVGWFKTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863048 | |

| Record name | 2-Methyl-3-(methylthio)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2882-20-4, 67952-65-2, 68378-12-1 | |

| Record name | 2-Methyl-3-(methylthio)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(methylthio)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, methyl(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methyl-3(or 5)-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(methylthio)pyrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine, 2-methyl-3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-methyl-3(or 5)-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-(methylthio)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(methylthio)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-3(or5)-(methylthio)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-(METHYLTHIO)PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI350CS0LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-(3 or 5 or 6)-(methylthio)pyrazine (mixture of isomers) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methyl-3-(methylthio)pyrazine chemical properties and structure

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Aromatic and Synthetic Significance of 2-Methyl-3-(methylthio)pyrazine

2-Methyl-3-(methylthio)pyrazine, a heterocyclic aromatic compound, is a molecule of considerable interest in both sensory science and synthetic chemistry.[1] Belonging to the pyrazine family, it is renowned for its potent and complex aroma profile, characterized by nutty, roasted, and meaty notes.[1][2] This olfactory richness makes it an indispensable component in the flavor and fragrance industry, where it is used to construct authentic and appealing taste and scent profiles for a wide range of consumer products, including coffee, cocoa, and various savory foods.[2]

Beyond its role as an aroma chemical, 2-Methyl-3-(methylthio)pyrazine serves as a valuable heterocyclic building block in organic synthesis. The pyrazine ring system is a key scaffold in numerous pharmaceuticals and agrochemicals. The presence of reactive sites—the methyl and methylthio groups—on the pyrazine core allows for further chemical modifications, enabling its use as an intermediate in the development of more complex and potentially bioactive molecules.[1] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, analysis, and reactivity, designed to support professionals in research and development.

Chemical Structure and Identification

The unique sensory and chemical properties of 2-Methyl-3-(methylthio)pyrazine are dictated by its molecular architecture, which features a pyrazine ring substituted with a methyl group at the 2-position and a methylthio (-SCH₃) group at the 3-position.

Caption: Chemical structure of 2-Methyl-3-(methylthio)pyrazine.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-methyl-3-(methylthio)pyrazine | [3] |

| CAS Number | 2882-20-4 | [3][4] |

| 67952-65-2 (mixture of isomers) | [5] | |

| Molecular Formula | C₆H₈N₂S | [3][4] |

| Molecular Weight | 140.21 g/mol | [1][4] |

| InChI | InChI=1S/C6H8N2S/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 | [3] |

| InChIKey | PPPFFGVGWFKTHX-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(SC)N=CC=N1 |[3] |

Physicochemical and Organoleptic Properties

2-Methyl-3-(methylthio)pyrazine is typically a colorless to pale yellow liquid under standard conditions.[1][6] It is slightly soluble in water but demonstrates good solubility in common organic solvents like ethanol and ether.[7] Its most notable characteristics are its potent aroma and flavor, which are detectable at very low concentrations.

Table 2: Physicochemical and Organoleptic Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to light yellow liquid | [1][6] |

| Boiling Point | 213-214 °C (at 760 mmHg) | [1][5] |

| Density | ~1.15 g/mL (at 25 °C) | [1][5] |

| Refractive Index | ~1.585 (at 20 °C) | [5] |

| Flash Point | 98.9 °C (210 °F) | [8] |

| Odor Profile | Nutty, roasted, meaty, coffee, almond, vegetable | [5] |

| Taste Profile | Nutty, roasted, earthy, coffee, peanut, popcorn-like nuances | [5] |

| Aroma Threshold | 4 to 60 ppb (parts per billion) |[5] |

Synthesis and Manufacturing

The synthesis of 2-Methyl-3-(methylthio)pyrazine is most commonly achieved via nucleophilic substitution on a halogenated pyrazine precursor. A well-documented method involves the reaction of 2-chloro-methylpyrazine with an alkali metal methylmercaptide.[9] This reaction typically yields a mixture of isomers, with the desired 2-methyl-3-(methylthio)pyrazine being the major product.[9]

Caption: General workflow for the synthesis of 2-Methyl-3-(methylthio)pyrazine.

Experimental Protocol: Synthesis from 2-Chloro-methylpyrazine

The following protocol is adapted from methodologies described in the patent literature for the synthesis of methyl-methylmercapto-pyrazines.[9]

I. Preparation of Sodium Methylmercaptide:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the sodium ethoxide solution in an ice bath.

-

Bubble methyl mercaptan (CH₃SH, >1 equivalent) gas through the cooled solution, or add a pre-condensed solution of methyl mercaptan in ethanol. The formation of sodium methylmercaptide results in a sodium salt slurry.

II. Nucleophilic Substitution Reaction:

-

To the vigorously stirred slurry of sodium methylmercaptide, add a solution of 2-chloro-methylpyrazine (1 equivalent) in ethanol dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC/GC analysis indicates the consumption of the starting material.

III. Work-up and Purification:

-

Pour the reaction mixture into water.

-

Extract the aqueous mixture multiple times with a suitable organic solvent, such as diethyl ether.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation. The fraction containing the product mixture typically distills at 85-87 °C under 10-15 torr.[8] The resulting product is a mixture containing approximately 70-75% 2-methyl-3-(methylthio)pyrazine, with the remainder being the 5- and 6- isomers.[9]

Spectroscopic and Chromatographic Analysis

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is the primary technique for identifying 2-Methyl-3-(methylthio)pyrazine. The molecule exhibits a clear molecular ion peak (M⁺) at m/z 140, corresponding to its molecular weight.

-

Molecular Ion (M⁺): m/z 140

-

Key Fragments: Common fragmentation patterns for alkyl- and thioalkyl-pyrazines involve the loss of methyl radicals (M-15) and cleavage of the C-S bond. The NIST database shows significant peaks at m/z 140, 125, and 107.[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While published experimental NMR data is scarce, ¹H and ¹³C NMR spectra can be reliably predicted using computational algorithms.[8][10] These predictions are invaluable for structural verification.

Table 3: Predicted NMR Data for 2-Methyl-3-(methylthio)pyrazine (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.25 | Doublet (d) | Pyrazine H-5 |

| ~8.15 | Doublet (d) | Pyrazine H-6 | |

| ~2.60 | Singlet (s) | 2-Methyl (C-CH₃) | |

| ~2.55 | Singlet (s) | 3-Methylthio (S-CH₃) | |

| ¹³C NMR | ~154 | Singlet (s) | Pyrazine C-2 |

| ~151 | Singlet (s) | Pyrazine C-3 | |

| ~144 | Singlet (s) | Pyrazine C-5 | |

| ~142 | Singlet (s) | Pyrazine C-6 | |

| ~22 | Singlet (s) | 2-Methyl (C-CH₃) | |

| ~14 | Singlet (s) | 3-Methylthio (S-CH₃) |

Note: Predicted values generated using online NMR prediction tools.[8][10] Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyl-3-(methylthio)pyrazine would be expected to show characteristic absorption bands corresponding to its functional groups:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (pyrazine ring): Multiple bands in the ~1400-1600 cm⁻¹ region.

-

C-H bending (aliphatic): ~1375-1450 cm⁻¹

Gas Chromatography (GC) Analysis

GC is the standard method for the separation and quantification of 2-Methyl-3-(methylthio)pyrazine, especially in complex matrices like food and beverages.

Caption: Representative workflow for the analysis of pyrazines in coffee by HS-SPME-GC-MS.

Representative GC-MS Protocol for Coffee Analysis

This protocol is based on established methods for analyzing volatile compounds in roasted coffee.[11]

-

Sample Preparation: Place 100 mg of ground roasted coffee into a 5 mL headspace vial.

-

Equilibration: Equilibrate the sample for 10 minutes at 40°C.

-

HS-SPME Extraction: Expose a 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 20 minutes at 40°C.

-

GC Injection: Insert the fiber into the GC inlet, held at 250°C, for 10 minutes for thermal desorption in splitless mode.

-

GC Separation:

-

Column: VF-5MS (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 50°C, ramp to 250°C at a rate of 3°C/min.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

Temperatures: Ion source at 270°C, transfer line at 250°C.

-

-

Identification: Identify 2-Methyl-3-(methylthio)pyrazine by comparing its retention time and mass spectrum with an authentic reference standard and/or the NIST library database.[3][9]

Chemical Reactivity and Potential Transformations

The chemical behavior of 2-Methyl-3-(methylthio)pyrazine is governed by the interplay between the electron-deficient pyrazine ring and the nucleophilic sulfur atom of the methylthio group.

-

Oxidation: The thioether group is susceptible to oxidation. Reaction with mild oxidizing agents (e.g., hydrogen peroxide) can yield the corresponding sulfoxide, while stronger oxidants can produce the sulfone. These transformations would significantly alter the molecule's polarity and biological properties.

-

Nucleophilic Substitution: While the pyrazine ring itself is generally resistant to nucleophilic attack, the thioether can act as a leaving group under certain conditions, or the sulfur atom can act as a nucleophile itself, participating in reactions to form sulfonium salts.[6]

-

Ring Metalation: The protons on the pyrazine ring can be abstracted by strong bases, although the methyl group protons are generally more acidic and are preferentially removed, allowing for further functionalization at that position.

Natural Occurrence

2-Methyl-3-(methylthio)pyrazine has been identified as a volatile component in thermally processed foods. It is a known constituent of roasted coffee, contributing to its characteristic aroma.[12] Its formation is attributed to the Maillard reaction, a complex series of chemical reactions between amino acids (particularly sulfur-containing ones like cysteine and methionine) and reducing sugars that occurs during roasting and cooking.[13]

References

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

- Chemical Profile and Industrial Use of 2-Methyl-3-(methylthio)pyrazine. (n.d.). Self-published article.

-

The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. TGSC Information System. Available at: [Link]

-

Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Perflavory Information System. Available at: [Link]

-

Granvogl, M., & Schieberle, P. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6814-6821. Available at: [Link]

- Vertex AI Search Grounding API. (n.d.). The Chemical Profile and Industrial Use of 2-Methyl-3-(methylthio)pyrazine.

-

PubChem. (n.d.). Pyrazine, methyl(methylthio)-. National Center for Biotechnology Information. Available at: [Link]

-

FooDB. (2019). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). Available at: [Link]

-

Ong, K. T., Liu, Z. Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 56-69. Available at: [Link]

- Guggenheim, M., & De Simone, R. (1967). U.S. Patent No. 3,328,402. Washington, DC: U.S. Patent and Trademark Office.

-

Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. Available at: [Link]

-

Mauger, C., & Ebel, A. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. European Journal of Organic Chemistry, 2020(38), 6135-6147. Available at: [Link]

-

Harianja, N. K. D., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]

-

Amrani-Hemaimi, M., Cerny, C., & Fay, L. B. (1995). Mechanisms of formation of alkylpyrazines in the Maillard reaction. Journal of Agricultural and Food Chemistry, 43(11), 2818-2822. Available at: [Link]

-

Choe, J., et al. (2023). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Journal of Applied Pharmaceutical Science, 13(10), 157-171. Available at: [Link]

-

NIST. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. PROSPRE [prospre.ca]

- 3. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. 2-Methyl-3-(methylthio)pyrazine | 2882-20-4 [chemicalbook.com]

- 6. 2-Methyl-3-(methylthio)pyrazine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Purity Food & Flavor Chemicals [pipzine-chem.com]

- 7. 2-methyl-3(or 5)-(methyl thio) pyrazine, 68378-12-1 [thegoodscentscompany.com]

- 8. Visualizer loader [nmrdb.org]

- 9. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]

- 10. Simulate and predict NMR spectra [nmrdb.org]

- 11. SID 135033166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]

- 13. Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]

2-Methyl-3-(methylthio)pyrazine CAS number 2882-20-4

An In-depth Technical Guide to 2-Methyl-3-(methylthio)pyrazine (CAS 2882-20-4)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-(methylthio)pyrazine (CAS No. 2882-20-4), a heterocyclic aromatic compound pivotal to the flavor and fragrance industries. We will explore its fundamental chemical and physical properties, common synthesis pathways, and the analytical methodologies essential for its characterization and quality control. Furthermore, this document details its significant applications, driven by its distinct sensory profile, and outlines the critical safety, handling, and regulatory considerations for its use in research and commercial settings. This guide is intended for researchers, chemists, and professionals in drug development and food science who require a deep technical understanding of this compound.

Introduction and Significance

2-Methyl-3-(methylthio)pyrazine is a potent aroma chemical belonging to the pyrazine family, which is renowned for compounds that contribute significantly to the flavor and aroma of cooked, roasted, and toasted foods.[1][2] Its unique molecular structure gives rise to a complex and highly sought-after sensory profile, characterized by nutty, roasted, meaty, and coffee-like notes.[1][3][4] This aroma is perceptible even at very low concentrations, with detection thresholds reported in the parts-per-billion (ppb) range.[3]

While not reported to occur naturally, its synthetic counterpart is widely utilized as a flavoring agent in a variety of food products, including baked goods, meat products, and coffee formulations, to impart or enhance desirable roasted and savory characteristics.[1][4][5] Its FEMA number, 3208, designates it as a generally recognized as safe (GRAS) flavoring substance for use in food.[5][6][7][8] This guide serves to consolidate the technical knowledge surrounding this compound, providing a foundational resource for its scientific and industrial applications.

Physicochemical Properties

The physical and chemical characteristics of 2-Methyl-3-(methylthio)pyrazine dictate its behavior in various matrices and are crucial for its application and analysis. At room temperature, it is a colorless to pale yellow liquid.[1][4][7] It is sparingly soluble in water but readily soluble in organic solvents like alcohol and ether, a property that facilitates its incorporation into diverse food systems.[1][5]

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 2882-20-4 | [5][8][9] |

| Molecular Formula | C₆H₈N₂S | [5][9] |

| Molecular Weight | 140.21 g/mol | [1][9][10] |

| FEMA Number | 3208 | [5][6][7][8] |

| Appearance | Colorless to pale yellow liquid | [1][4][7] |

| Odor Profile | Nutty, roasted, meaty, earthy, coffee, vegetable | [1][3][5][7] |

| Boiling Point | 213-214 °C at 760 mmHg | [3][5][10] |

| Density | ~1.15 g/mL at 25 °C | [3][10] |

| Refractive Index | ~1.570 - 1.590 at 20 °C | [5][7][11] |

| Flash Point | 98.89 °C (210 °F) | [5][11][12] |

| Solubility | Slightly soluble in water; soluble in alcohol | [1][5] |

Synthesis and Isomeric Considerations

The industrial production of 2-Methyl-3-(methylthio)pyrazine is a critical aspect of its supply chain for flavor applications. A common and logical synthetic route involves the nucleophilic substitution of a chlorine atom on a pyrazine ring with a methylthiolate group.

General Synthesis Pathway

The preparation typically starts from 2-methylchloropyrazine.[3] This precursor is chosen for the ready availability of the pyrazine core and the chloro-substituent, which acts as a good leaving group. The chloropyrazine is reacted with a source of the methylthio- group, such as sodium methyl mercaptide (methanethiolate).

The causality of this experimental choice lies in the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic aromatic substitution. The reaction proceeds as the sulfur-based nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion.

It is crucial to note that this reaction often yields a mixture of isomers, including 2-methyl-5-(methylthio)pyrazine and 2-methyl-6-(methylthio)pyrazine, alongside the target 2-methyl-3-(methylthio)pyrazine.[3] The final product is therefore frequently sold and used as a mixture of these isomers, which collectively contribute to the overall flavor profile.[2][13]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of methylthiopyrazine isomers.

Caption: General workflow for the synthesis of 2-Methyl-3-(methylthio)pyrazine.

Analytical Methodologies

Accurate identification and quantification of 2-Methyl-3-(methylthio)pyrazine, especially within complex food matrices or in the presence of its isomers, necessitates robust analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Principle of GC-MS Analysis

GC-MS is the authoritative method because it provides two critical dimensions of separation and identification.

-

Gas Chromatography (GC): This technique separates volatile compounds based on their boiling points and affinity for the stationary phase of the GC column. This is essential for resolving the different methylthiopyrazine isomers from each other.

-

Mass Spectrometry (MS): Following separation by GC, the molecules are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for definitive identification by comparing the fragmentation pattern to reference libraries, such as the NIST Mass Spectral Library.[9][14][15]

Standard Operating Protocol: GC-MS Analysis

This protocol is a self-validating system for the routine analysis of 2-Methyl-3-(methylthio)pyrazine in a flavor concentrate.

-

Sample Preparation:

-

Accurately prepare a 1000 ppm stock solution of the 2-Methyl-3-(methylthio)pyrazine reference standard in ethanol.

-

Prepare a 1% (v/v) solution of the sample to be analyzed in ethanol.

-

Create a calibration curve by serially diluting the stock solution to concentrations of 1, 5, 10, and 20 ppm.

-

-

Instrumentation:

-

GC System: Agilent 8890 or equivalent.

-

Column: DB-1 or similar non-polar capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness).[14] The choice of a non-polar column is based on separating compounds primarily by their boiling points.

-

MS Detector: Agilent 5977B MSD or equivalent.

-

-

GC Method Parameters:

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (Split ratio 50:1).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

MS Method Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis:

-

Identify the peak for 2-Methyl-3-(methylthio)pyrazine and its isomers by comparing retention times with the reference standard.

-

Confirm identity by matching the acquired mass spectrum against the NIST library database.[9][15][16] The parent ion (M+) should be visible at m/z 140.

-

Quantify the compound by integrating the peak area and comparing it against the calibration curve.

-

Analytical Workflow Diagram

Caption: Standard workflow for the GC-MS analysis of pyrazine compounds.

Safety, Handling, and Toxicology

While 2-Methyl-3-(methylthio)pyrazine is approved for use as a flavoring agent, concentrated forms of the chemical require careful handling in a laboratory or industrial setting.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound is classified as an irritant.[11][17]

-

Skin Irritation: Causes skin irritation (H315).[17]

-

Eye Irritation: Causes serious eye irritation (H319).[17]

-

Respiratory Irritation: May cause respiratory irritation (H335).[17]

Recommended Handling Procedures

Adherence to the following protocol is mandatory to ensure personnel safety.

-

Engineering Controls: Always handle the compound in a well-ventilated area or, preferably, within a chemical fume hood to minimize inhalation exposure.[17][19]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN 166 or NIOSH standards.[18][19][20]

-

Skin Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) and protective clothing.[19][20]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[18]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from ignition sources and incompatible materials.[2][19]

First Aid Measures

In case of accidental exposure, the following first-aid measures should be taken immediately:[17][20]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[19][20]

-

Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[17][19]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][19][20]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

Safety Protocol Flowchart

Caption: Decision workflow for safe handling of 2-Methyl-3-(methylthio)pyrazine.

References

-

FlavScents. 2-methyl-3-(methyl thio) pyrazine. [Link]

-

Ventos. 2-METHYLTHIO-3(5/6)-METHYLPYRAZINE. [Link]

-

The Good Scents Company. 2-methyl-3-(methyl thio) pyrazine. [Link]

-

Penta Manufacturing Company. 2-Methylthio-3-Methyl Pyrazine. [Link]

-

The Good Scents Company. 2-methyl-3(or 5)-(methyl thio) pyrazine methylthiomethylpyrazine. [Link]

-

FooDB. Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Safety and Handling of 2-Methyl-3-(methylthio)pyrazine. [Link]

-

Synerzine. Pyrazine, 2-methyl-3-(methylthio)- Safety Data Sheet. [Link]

-

NIST. Pyrazine, 2-methyl-3-(methylthio)-. [Link]

-

Perflavory. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. [Link]

-

The Pherobase. Plant Compound: 2-Methyl-3-(methylthio)-pyrazine. [Link]

-

NIST. Pyrazine, 2-methyl-3-(methylthio)- Gas Chromatography. [Link]

-

SpectraBase. 2-Methyl-3-(methylthio)pyrazine - MS (GC) - Spectrum. [Link]

-

NIST. Pyrazine, 2-methyl-3-(methylthio)- Mass Spectrum. [Link]

-

Ventos. 2-METHOXY-3-METHYLPYRAZINE NATURAL EU BESTALLY. [Link]

-

PubChem. Pyrazine, methyl(methylthio)-. [Link]

Sources

- 1. 2-Methyl-3-(methylthio)pyrazine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Purity Food & Flavor Chemicals [pipzine-chem.com]

- 2. De Monchy Aromatics 2-methylthio-3(5,6)-methyl pyrazine [demonchyaromatics.com]

- 3. 2-Methyl-3-(methylthio)pyrazine | 2882-20-4 [chemicalbook.com]

- 4. ulprospector.com [ulprospector.com]

- 5. 2-methyl-3-(methyl thio) pyrazine [flavscents.com]

- 6. berjeinc.com [berjeinc.com]

- 7. 2-METHYLTHIO-3(5/6)-METHYLPYRAZINE [ventos.com]

- 8. 2-Methyl-3-(methylthio)pyrazine | 2882-20-4 [amp.chemicalbook.com]

- 9. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]

- 10. 2-Methyl-3-(methylthio)pyrazine 80 2882-20-4 [sigmaaldrich.com]

- 11. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [perflavory.com]

- 12. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]

- 13. Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200) - FooDB [foodb.ca]

- 14. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]

- 15. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. synerzine.com [synerzine.com]

- 18. echemi.com [echemi.com]

- 19. nbinno.com [nbinno.com]

- 20. chemicalbook.com [chemicalbook.com]

The Ubiquitous Umami: A Technical Guide to 2-Methyl-3-(methylthio)pyrazine in Food

An In-depth Exploration of a Potent Aroma Compound for Researchers, Scientists, and Drug Development Professionals

Introduction: The Essence of Roasty and Savory

In the vast and intricate world of flavor chemistry, few molecules command the sensory stage quite like 2-Methyl-3-(methylthio)pyrazine. This heterocyclic aromatic compound, a key player in the Maillard reaction, is the unsung hero behind the alluring aromas of freshly roasted coffee, the savory notes of grilled meats, and the nutty warmth of toasted nuts.[1] Its potent and complex aroma profile, characterized by nutty, roasted, and meaty notes, makes it a subject of intense interest for food scientists, flavor chemists, and sensory professionals.[2][3] This technical guide provides a comprehensive overview of the natural occurrence, formation pathways, analytical methodologies, and sensory impact of 2-Methyl-3-(methylthio)pyrazine in food systems.

Natural Occurrence: A Flavor Fingerprint in Diverse Foods

2-Methyl-3-(methylthio)pyrazine is a volatile compound that has been identified in a variety of thermally processed foods. Its presence is a hallmark of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. While its presence is widespread, the concentration can vary significantly depending on the food matrix, processing conditions, and precursor availability.

| Food Category | Specific Food | Concentration Range | Reference(s) |

| Beverages | Roasted Coffee (Arabica, Robusta) | Detected, not quantified | [4] |

| Confectionery | Cocoa Beans | Detected, not quantified | [5] |

| Chocolate | Used in flavor formulations | [6] | |

| Nuts & Seeds | Roasted Peanuts | Used in flavor formulations | [7] |

| Roasted Hazelnuts | Characterized by nutty aroma | [1] | |

| Baked Goods | Bread | Used in flavor formulations | [6] |

| Meat Products | Cooked Meats | Contributes to meaty flavor | [8] |

Note: Quantitative data for 2-Methyl-3-(methylthio)pyrazine is often proprietary or not extensively published in publicly available literature. The table reflects its established presence and importance in these food categories.

The Genesis of a Flavor Powerhouse: Biosynthesis and Formation Pathways

The formation of 2-Methyl-3-(methylthio)pyrazine is a fascinating journey that begins with simple precursors and culminates in a potent aroma compound. The primary route of its synthesis in food is the Maillard reaction, a non-enzymatic browning reaction.[9][10]

The Maillard Reaction: A Symphony of Chemical Transformations

The Maillard reaction is a cascade of reactions initiated by the condensation of a reducing sugar (like ribose) with an amino acid.[11][12] The subsequent series of rearrangements, dehydrations, and cyclizations leads to the formation of a diverse array of flavor and aroma compounds, including pyrazines.

For sulfur-containing pyrazines like 2-Methyl-3-(methylthio)pyrazine, the presence of sulfur-donating amino acids, primarily cysteine and methionine, is crucial.[9]

Caption: Simplified pathway for the formation of 2-Methyl-3-(methylthio)pyrazine.

A plausible detailed mechanism involves the following key steps:

-

Formation of α-Dicarbonyls: The Maillard reaction generates reactive α-dicarbonyl compounds such as pyruvaldehyde (methylglyoxal) from the degradation of Amadori products.

-

Formation of the Pyrazine Ring: These dicarbonyls react with amino acids (or ammonia released from them) to form α-aminoketones. Two molecules of an α-aminoketone can then condense to form a dihydropyrazine intermediate, which subsequently oxidizes to a stable pyrazine, such as 2-methylpyrazine.

-

Strecker Degradation and Sulfur Donation: Sulfur-containing amino acids like cysteine and methionine undergo Strecker degradation, a reaction with dicarbonyls, to produce Strecker aldehydes and important sulfur-containing intermediates. A key sulfur donor for 2-Methyl-3-(methylthio)pyrazine is methanethiol (CH₃SH).

-

Nucleophilic Addition: The final step is believed to be the nucleophilic attack of methanethiol on the 2-methylpyrazine ring, leading to the formation of 2-Methyl-3-(methylthio)pyrazine.[13]

Unmasking the Flavor: Analytical Methodologies

The accurate identification and quantification of 2-Methyl-3-(methylthio)pyrazine in complex food matrices require sophisticated analytical techniques due to its volatility and often low concentrations. The gold standard for this analysis is Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16]

A Validated HS-SPME-GC-MS Protocol for Coffee Analysis

This protocol provides a robust and validated method for the determination of 2-Methyl-3-(methylthio)pyrazine in roasted coffee, a matrix where it is a key aroma contributor.

1. Sample Preparation:

- Cryogenically grind roasted coffee beans to a fine powder to ensure homogeneity and maximize surface area for extraction.

- Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial.

- Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte) for accurate quantification.

- Add 5 mL of a saturated sodium chloride solution to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

- Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Parameters:

- Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used and effective fiber for trapping a broad range of volatile and semi-volatile compounds.

- Equilibration: Incubate the sample vial at 60°C for 15 minutes with agitation to allow the volatile compounds to partition into the headspace and reach equilibrium.

- Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes to adsorb the analytes.

3. GC-MS Parameters:

- Injection: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode to ensure complete transfer of the analytes to the column.

- Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of volatile compounds.

- Oven Temperature Program:

- Initial temperature: 40°C, hold for 2 minutes.

- Ramp 1: Increase to 150°C at a rate of 4°C/minute.

- Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for 2-Methyl-3-(methylthio)pyrazine (e.g., m/z 140, 97, 60).

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

4. Method Validation:

- Linearity: Establish a calibration curve using a series of standard solutions of 2-Methyl-3-(methylthio)pyrazine with the internal standard. A linear range with a correlation coefficient (R²) > 0.99 is desirable.

- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

- Precision: Assess the repeatability and intermediate precision of the method by analyzing replicate samples on the same day and on different days. The relative standard deviation (RSD) should typically be less than 15%.

- Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known concentration of 2-Methyl-3-(methylthio)pyrazine. Recoveries between 80-120% are generally considered acceptable.

The Sensory Impact: A Low Threshold, High Impact Aroma

2-Methyl-3-(methylthio)pyrazine is a potent aroma compound with a very low odor threshold, meaning that even minute quantities can significantly contribute to the overall flavor profile of a food.[17] Its sensory characteristics are often described as:

-

Aroma: Nutty, roasted, meaty, coffee-like, and slightly vegetative.[3][18]

-

Taste: Nutty, roasted, and earthy.

The odor threshold of 2-Methyl-3-(methylthio)pyrazine can vary depending on the medium. While specific data for various food matrices are limited, its threshold in water is reported to be in the parts-per-billion (ppb) range, highlighting its high odor potency.

Factors Influencing Concentration: A Balancing Act in Food Processing

The final concentration of 2-Methyl-3-(methylthio)pyrazine in a food product is a result of a complex interplay of various factors throughout the production process.

-

Raw Material Composition: The availability of precursors, namely reducing sugars and sulfur-containing amino acids, is a primary determinant. Different varieties of raw materials, such as coffee beans or cocoa beans, will have varying levels of these precursors.[5]

-

Processing Conditions:

-

Roasting: Temperature and time are critical parameters. Higher roasting temperatures and longer roasting times generally lead to an increased formation of pyrazines, up to a certain point where degradation may occur.[5][19][20]

-

pH: The pH of the system can influence the rate of the Maillard reaction and the types of compounds formed.

-

-

Storage: As a volatile compound, 2-Methyl-3-(methylthio)pyrazine can be lost during storage, especially if the food is not properly packaged.[21] Factors such as exposure to oxygen, light, and high temperatures can lead to its degradation.

Conclusion: A Key to Unlocking Savory and Roasted Flavors

2-Methyl-3-(methylthio)pyrazine stands as a testament to the intricate and powerful chemistry that shapes our perception of food. Its natural occurrence in a wide array of beloved foods and its potent sensory profile make it a molecule of significant interest to the food industry and scientific community. A thorough understanding of its formation pathways, coupled with robust analytical methods for its quantification, provides researchers and product developers with the tools to not only monitor but also modulate the flavor profiles of foods. As the demand for authentic and appealing roasted and savory flavors continues to grow, the in-depth knowledge of key aroma compounds like 2-Methyl-3-(methylthio)pyrazine will be instrumental in the future of food science and flavor innovation.

References

-

Pipzine Chemicals. (n.d.). 2-Methyl-3-(methylthio)pyrazine Manufacturer & Supplier in China. Retrieved from [Link]

- Composition of pyrazines to odor threshold determination in various matrices. (n.d.). Journal of Food Science.

-

The Science of Scent: Understanding Sensory Properties of 2-Methyl-3-(methylthio)pyrazine. (2025, November 7). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

Cerny, C. (2003). Formation of aroma compounds from ribose and cysteine during the Maillard reaction. Journal of Agricultural and Food Chemistry, 51(9), 2714-2720. Retrieved from [Link]

-

Ramli, N. S., & Hassan, O. (2022). Effects of roasting on alkylpyrazin compounds and properties of cocoa powder. Food Science & Nutrition, 11(1), 458-467. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). Retrieved from [Link]

-

Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). Foods, 10(2), 433. Retrieved from [Link]

-

Liu, Y., & Qian, M. C. (2023). Roasting and Cacao Origin Affect the Formation of Volatile Organic Sulfur Compounds in 100% Chocolate. Foods, 12(7), 1435. Retrieved from [Link]

-

Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. (n.d.). Leffingwell & Associates. Retrieved from [Link]

-

Zhao, D., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(15), 4731. Retrieved from [Link]

-

FlavScents. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. Retrieved from [Link]

-

Cerny, C. (2003). Formation of Aroma Compounds from Ribose and Cysteine during the Maillard Reaction. Journal of Agricultural and Food Chemistry, 51(9), 2714-2720. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. Retrieved from [Link]

-

Shibamoto, T. (1987). Odor Threshold of Some Pyrazines. Journal of Food Science, 52(4), 1098-1099. Retrieved from [Link]

-

Granvogl, M., & Schieberle, P. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(26), 6274-6281. Retrieved from [Link]

-

Monitoring changes in the volatile fraction of roasted nuts and seeds by using comprehensive two-dimensional gas chromatography and matrix templates. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Evaluation of Roasting Effect on Selected Green Tea Volatile Flavor Compound and Pyrazine Content by HS-SPME GC-MS. (2021). Foods, 10(9), 2137. Retrieved from [Link]

-

Evaluation of Roasting Effect on Selected Green Tea Volatile Flavor Compound and Pyrazine Content by HS-SPME GC-MS. (2021, September 4). Semantic Scholar. Retrieved from [Link]

-

Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Targeted precursor addition to increase baked flavour in a low acrylamide potato- based matrix. (n.d.). CentAUR. Retrieved from [Link]

-

The pesticide residue changes during food processing and storage. (2012, February 20). SlideShare. Retrieved from [Link]

-

Rocchetti, G., et al. (2021). Evaluation of Roasting Effect on Selected Green Tea Volatile Flavor Compound and Pyrazine Content by HS-SPME GC-MS. Foods, 10(9), 2137. Retrieved from [Link]

-

Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (2025, August 6). Request PDF. Retrieved from [Link]

-

Dynamic Changes in Qidan Aroma during Roasting: Characterization of Aroma Compounds and Their Kinetic Fitting. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The Maillard Reaction. (2019, October 9). San Diego State University. Retrieved from [Link]

-

Chemistry of the Maillard Reaction. (2021, January 24). YouTube. Retrieved from [Link]

-

Volatile Compound Profiles of Raw and Roasted Peanut Seeds of the Runner and Virginia Market-types. (2023, June 30). MDPI. Retrieved from [Link]

-

Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. (2011, August 24). SciSpace. Retrieved from [Link]

-

Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. (2025, July 18). PubMed. Retrieved from [Link]

-

Safety and Handling of 2-Methyl-3-(methylthio)pyrazine: A NINGBO INNO PHARMCHEM Guide. (2025, December 31). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). (2025, August 6). Request PDF. Retrieved from [Link]

-

Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. (n.d.). FAO AGRIS. Retrieved from [Link]

-

Volatile Profile of Nuts, Key Odorants and Analytical Methods for Quantification. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. (n.d.). Journal of Raw Materials to Processed Foods. Retrieved from [Link]

-

Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022, November 18). mediaTUM. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine. Retrieved from [Link]

-

Penta Manufacturing Company. (n.d.). 2-Methylthio-3-Methyl Pyrazine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. De Monchy Aromatics 2-methylthio-3(5,6)-methyl pyrazine [demonchyaromatics.com]

- 4. Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200) - FooDB [foodb.ca]

- 5. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2 [thegoodscentscompany.com]

- 7. 2-methyl-3(or 5)-(methyl thio) pyrazine, 68378-12-1 [thegoodscentscompany.com]

- 8. ulprospector.com [ulprospector.com]

- 9. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Methyl-3-(methylthio)pyrazine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Purity Food & Flavor Chemicals [pipzine-chem.com]

- 14. mdpi.com [mdpi.com]

- 15. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS [agris.fao.org]

- 17. researchgate.net [researchgate.net]

- 18. 2-methyl-3-(methyl thio) pyrazine [flavscents.com]

- 19. researchgate.net [researchgate.net]

- 20. Dynamic Changes in Qidan Aroma during Roasting: Characterization of Aroma Compounds and Their Kinetic Fitting - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

The Enigmatic Aroma of Roasting: A Technical Guide to 2-Methyl-3-(methylthio)pyrazine

Foreword: Unveiling a Potent Flavor Principle

In the vast and intricate world of flavor chemistry, few molecules command the same level of sensory impact as 2-methyl-3-(methylthio)pyrazine. This heterocyclic aromatic compound, born from the crucible of the Maillard reaction, is a cornerstone of the desirable roasted, nutty, and savory notes that define the flavor profiles of a multitude of cooked foods. For researchers, scientists, and product development professionals, a deep understanding of this potent odorant is not merely academic; it is a critical component in the art and science of flavor creation and analysis. This guide provides a comprehensive technical exploration of 2-methyl-3-(methylthio)pyrazine, from its fundamental sensory characteristics and formation pathways to detailed analytical methodologies for its characterization and quantification.

Sensory Profile: The Aromatic Signature of Roasting

2-Methyl-3-(methylthio)pyrazine is characterized by a powerful and complex aroma profile. Its primary descriptors include nutty, roasted, and meaty .[1][2] These overarching notes are further nuanced by subtle undertones that are highly dependent on the concentration and the food matrix in which it is present.

At lower concentrations, it can impart delicate hints of almond and even vegetable notes .[2] As the concentration increases, more intense roasted characteristics emerge, reminiscent of toasted popcorn, roasted almonds, hazelnuts, and peanuts, with nuances of caramel and corn chips .[1] Its taste profile at concentrations of 3 to 10 parts per million (ppm) is described as nutty, roasted, and earthy, often with coffee and corn-like notes.[1]

The potency of 2-methyl-3-(methylthio)pyrazine is underscored by its remarkably low odor and taste thresholds, meaning even minute quantities can significantly influence the overall flavor of a product.

Table 1: Sensory Thresholds of 2-Methyl-3-(methylthio)pyrazine

| Sensory Threshold | Value | Medium | Reference(s) |

| Odor Detection | 4 - 60 ppb | Not specified | [1] |

| Taste | 3 - 10 ppm | Not specified | [1] |

Natural Occurrence and Formation Pathways: The Chemistry of Cooking

2-Methyl-3-(methylthio)pyrazine is not typically found in raw foods. Instead, it is a product of thermal processing, primarily through the Maillard reaction. This complex series of chemical reactions between reducing sugars and amino acids is responsible for the browning and flavor development in a wide array of cooked foods.[3][4] This potent pyrazine has been identified as a key aroma compound in roasted coffee, cooked meats, and some baked goods.[5]

The formation of this specific sulfur-containing pyrazine is intricately linked to the presence of sulfur-containing amino acids, such as cysteine and methionine, in the initial food matrix. The general pathway involves the reaction of α-dicarbonyl compounds, which are intermediates of the Maillard reaction, with an amino acid and a sulfur source.

The specific formation of the methylthio group is a result of the reaction of a pyrazine precursor with methanethiol, which can be generated from the degradation of methionine. The methyl group on the pyrazine ring can originate from various precursors, including the Strecker aldehyde of alanine (acetaldehyde) or from sugar fragmentation. The interplay of various precursors and reaction conditions dictates the final profile of pyrazines formed.

Analytical Methodologies: From Extraction to Identification

The accurate and precise quantification of 2-methyl-3-(methylthio)pyrazine in complex food matrices is essential for both quality control and research purposes. Due to its volatile nature and often trace concentrations, sophisticated analytical techniques are required.

Extraction and Isolation

A widely used and effective technique for the extraction of volatile and semi-volatile compounds like pyrazines from food matrices is Headspace Solid-Phase Microextraction (HS-SPME) . This solvent-free method is both sensitive and relatively simple to implement.

Experimental Protocol: HS-SPME for Pyrazine Analysis in Coffee

-

Sample Preparation: Weigh 2.0 g of finely ground roasted coffee into a 20 mL headspace vial.

-

Internal Standard Addition: Spike the sample with a known concentration of a suitable internal standard (e.g., a deuterated analog of a pyrazine) to ensure accurate quantification.

-

Matrix Modification: Add 5 mL of a saturated sodium chloride solution to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.

-

Equilibration: Seal the vial and place it in a heating block or water bath at 60°C for 15 minutes with constant agitation. This allows for the volatile compounds to equilibrate between the sample and the headspace.

-

Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.

-

Desorption: Immediately after extraction, transfer the SPME fiber to the injection port of the gas chromatograph for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.

Experimental Protocol: GC-MS Analysis of Pyrazines

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 4°C/min.

-

Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-350.

-

Identification: Compound identification is achieved by comparing the retention times and mass spectra of the analytes with those of authentic reference standards and by searching against a mass spectral library (e.g., NIST).

-

Quantification: Quantification is performed using the peak area ratio of the target analyte to the internal standard.

Sensory Evaluation

Instrumental analysis provides crucial quantitative data, but sensory evaluation is indispensable for understanding the actual flavor perception. Descriptive analysis is a powerful sensory methodology for characterizing the aroma and flavor profile of a product.[6]

Experimental Protocol: Descriptive Sensory Analysis

-

Panelist Selection and Training: Select 8-12 panelists based on their sensory acuity, motivation, and ability to articulate sensory perceptions. Conduct a comprehensive training program (typically 20-40 hours) to familiarize them with the aroma and taste of relevant pyrazines and other key flavor compounds. Develop a standardized lexicon of descriptive terms with corresponding reference standards.

-

Sample Preparation and Presentation: Prepare samples in a consistent and controlled manner. Present samples to panelists in a sensory booth under controlled lighting and temperature. Samples should be coded with random three-digit numbers to prevent bias.

-

Evaluation Procedure: Panelists individually evaluate the samples and rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

Data Analysis: Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and Principal Component Analysis (PCA) to visualize the relationships between samples and sensory attributes.

Applications in the Food and Fragrance Industry

The potent and desirable aroma of 2-methyl-3-(methylthio)pyrazine makes it a valuable ingredient for the flavor and fragrance industry. It is widely used to impart or enhance roasted, nutty, and savory notes in a variety of products.

Table 2: Applications and Typical Usage Levels of 2-Methyl-3-(methylthio)pyrazine

| Product Category | Typical Usage Level (in finished product) | Desired Flavor/Aroma Contribution | Reference(s) |

| Baked Goods | 4.0 mg/kg | Roasted, nutty, toasty | [7] |

| Coffee Flavors | Enhancer | Enhances roasted coffee notes | [7] |

| Meat Products | Variable | Roasted, savory, meaty | [7] |

| Nut-Flavored Products | Variable | Enhances nutty profiles (almond, hazelnut, peanut) | [1] |

| Savory Snacks | Variable | Roasted, savory notes | [1] |

| Soups and Sauces | Trace levels | Adds depth and authenticity to savory profiles | [6] |

| Fragrance Concentrates | Up to 0.02% | Nutty and roasted notes | [8] |

It is crucial to note that due to its potency, 2-methyl-3-(methylthio)pyrazine must be used with precision. Overdosing can lead to an unbalanced and artificial flavor profile.

Conclusion: A Molecule of Major Flavor Significance

2-Methyl-3-(methylthio)pyrazine stands as a testament to the profound impact of the Maillard reaction on the sensory qualities of our food. Its distinctive nutty, roasted, and meaty aroma profile makes it an indispensable tool for flavor chemists and product developers. A thorough understanding of its sensory properties, formation pathways, and analytical methodologies is paramount for its effective utilization in creating appealing and authentic flavor experiences. As research continues to unravel the complexities of flavor chemistry, the importance of potent aroma compounds like 2-methyl-3-(methylthio)pyrazine will undoubtedly continue to grow.

References

-

The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine. Retrieved from [Link]

-

Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. Retrieved from [Link]

-

ResearchGate. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Retrieved from [Link]

-

FooDB. (2019). Showing Compound 2-Methyl-3-(methylthio)pyrazine (FDB020200). Retrieved from [Link]

-

RL-Brand. (n.d.). OEM Coffee flavoring agent 2-methylthio-3-methylpyrazine CAS NO.2882-20-4 Suppliers, Factories. Retrieved from [Link]

-

ResearchGate. (n.d.). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. Retrieved from [Link]

-

Scilit. (n.d.). ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS. Retrieved from [Link]

-

Perfumer & Flavorist. (2017). Flavor Bites: 2-Ethyl 3-Methyl Pyrazine. Retrieved from [Link]

-

PubMed. (2022). Formation Priority of Pyrazines and 2-Acetylthiazole Dependent on the Added Cysteine and Fragments of Deoxyosones during the Thermal Process of the Glycine-Ribose Amadori Compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]

-

Scent.vn. (n.d.). 2-Methyl-3-(methylthio)pyrazine (CAS 2882-20-4). Retrieved from [Link]

-

Rutgers University. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Retrieved from [Link]

-

ACS Publications. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Retrieved from [Link]

Sources

- 1. contractlaboratory.com [contractlaboratory.com]

- 2. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agritrop.cirad.fr [agritrop.cirad.fr]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. scienomics.com [scienomics.com]

- 6. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]

- 7. researchgate.net [researchgate.net]

- 8. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Flavor Compound: A Technical Guide to the Formation of 2-Methyl-3-(methylthio)pyrazine in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-(methylthio)pyrazine is a potent, sulfur-containing heterocyclic compound that significantly contributes to the desirable roasted, nutty, and savory aromas of many thermally processed foods, including coffee, roasted nuts, and cooked meats.[1][2] Its formation is a complex outcome of the Maillard reaction, a cornerstone of flavor chemistry. This in-depth technical guide provides a comprehensive exploration of the core principles governing the synthesis of 2-methyl-3-(methylthio)pyrazine. We will dissect the precursor molecules, elucidate the intricate reaction mechanisms, provide detailed experimental protocols for its formation and analysis, and discuss the factors influencing its yield. This guide is intended to serve as a valuable resource for researchers and professionals seeking to understand and control the formation of this critical flavor compound in various applications, from food science to potentially analogous pathways in biological systems.

Introduction: The Maillard Reaction and the Significance of Sulfur-Containing Aromas

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a fundamental process in the generation of flavor and color in cooked foods.[3] This complex cascade of reactions produces a myriad of volatile and non-volatile compounds, including the highly aromatic pyrazines.[4] Among these, sulfur-containing pyrazines, such as 2-methyl-3-(methylthio)pyrazine, are particularly impactful due to their extremely low odor thresholds and potent sensory characteristics.[1] Understanding the specific pathways leading to the formation of these compounds is crucial for controlling and optimizing the flavor profiles of a wide range of products.

Precursors: The Building Blocks of 2-Methyl-3-(methylthio)pyrazine

The formation of 2-methyl-3-(methylthio)pyrazine is contingent on the presence of specific precursor molecules within the reaction matrix. These can be broadly categorized as:

-

Sulfur-Containing Amino Acids: Cysteine and methionine are the primary sources of the sulfur atom and the methylthio group (-SCH₃).[5] During the Maillard reaction, these amino acids undergo Strecker degradation, a critical step in the formation of many flavor compounds.[6]

-

Reducing Sugars: Monosaccharides such as glucose and fructose, or disaccharides that can be hydrolyzed into monosaccharides, provide the foundational carbon backbone for the pyrazine ring.[7] The degradation of these sugars yields essential dicarbonyl intermediates.

-

α-Dicarbonyl Compounds: These highly reactive intermediates, such as pyruvaldehyde (methylglyoxal) and glyoxal, are formed from the degradation of reducing sugars. They are essential for the formation of the pyrazine ring structure.[6]

The Formation Pathway: A Step-by-Step Mechanistic Exploration

The formation of 2-methyl-3-(methylthio)pyrazine is a multi-step process involving several key reactions. The following is a proposed pathway based on established principles of the Maillard reaction:

Step 1: Strecker Degradation of Cysteine

The initial and crucial step is the Strecker degradation of the amino acid cysteine in the presence of an α-dicarbonyl compound (e.g., pyruvaldehyde).[1] This reaction yields an α-aminoketone, a Strecker aldehyde, ammonia, and, critically for this pathway, hydrogen sulfide (H₂S).[5]

Step 2: Formation of the Dihydropyrazine Intermediate

Two molecules of the α-aminoketone intermediate, formed in the Strecker degradation, condense to form a dihydropyrazine ring.[4]

Step 3: Oxidation to a Pyrazine

The unstable dihydropyrazine intermediate is then oxidized to a more stable pyrazine.

Step 4: Generation of Methanethiol

Methanethiol (CH₃SH), the source of the methylthio group, can be generated through several pathways. One proposed mechanism involves the reaction of hydrogen sulfide (from cysteine degradation) with formaldehyde, another common Maillard reaction product.[8] Alternatively, methionine can directly degrade to form methional, which can then be a source of methanethiol.

Step 5: Nucleophilic Addition of Methanethiol

The final step involves the nucleophilic addition of methanethiol to the pyrazine ring. This reaction is thought to proceed via a Michael-type addition, where the sulfur atom of methanethiol attacks an electron-deficient carbon on the pyrazine ring.[9] The methyl group at the 2-position of the pyrazine ring likely originates from the dicarbonyl compound precursor, such as pyruvaldehyde.

Below is a diagram illustrating the key steps in the formation of 2-methyl-3-(methylthio)pyrazine.

Experimental Protocols for Formation and Analysis

To facilitate further research, this section provides detailed, step-by-step methodologies for the formation of 2-methyl-3-(methylthio)pyrazine in a model system and its subsequent analysis.

Protocol for Maillard Reaction Model System

This protocol outlines the preparation of a model system to generate 2-methyl-3-(methylthio)pyrazine.

Materials:

-

L-Cysteine (≥98% purity)

-

D-Glucose (anhydrous, ≥99% purity)

-

Phosphate buffer (0.1 M, pH 7.0)

-

High-purity water

-

Reaction vials (e.g., 20 mL headspace vials with screw caps and septa)

-

Heating block or oil bath with precise temperature control

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare Precursor Solution: In a volumetric flask, dissolve L-cysteine and D-glucose in the 0.1 M phosphate buffer to achieve final concentrations of 0.1 M for each reactant.

-

Aliquot into Reaction Vials: Pipette 10 mL of the precursor solution into each reaction vial.

-

Seal Vials: Tightly seal the vials with screw caps and septa to prevent the loss of volatile compounds.

-

Reaction Incubation: Place the vials in a preheated heating block or oil bath set to 120°C.

-

Reaction Time: Allow the reaction to proceed for 60 minutes with continuous stirring.

-

Quench Reaction: After the specified time, immediately transfer the vials to an ice bath to quench the reaction.

-

Storage: Store the reacted samples at -20°C until analysis.

Protocol for Volatile Compound Extraction and GC-MS Analysis

This protocol describes the extraction and analysis of the volatile compounds, including 2-methyl-3-(methylthio)pyrazine, from the model system.

Materials:

-

Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Headspace vials and autosampler (if available)

-

Internal standard solution (e.g., 2,4,6-trimethylpyridine in methanol)

Procedure:

-

Sample Preparation: Transfer a 5 mL aliquot of the reacted model solution into a 20 mL headspace vial.

-

Internal Standard Addition: Spike the sample with a known amount of the internal standard solution.

-

Equilibration: Place the vial in a heating block at 60°C for 15 minutes to allow for the equilibration of volatile compounds in the headspace.

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

GC-MS Analysis:

-

Injection: Immediately desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.

-

Column: Use a suitable capillary column for flavor analysis (e.g., DB-WAX or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/minute).

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 35-350.

-

Scan mode: Full scan.

-

-

-

Compound Identification: Identify 2-methyl-3-(methylthio)pyrazine by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST).[10]

-

Quantification: Quantify the compound using the internal standard method by comparing the peak area of the analyte to that of the internal standard.

Below is a workflow diagram for the experimental protocol.

Factors Influencing the Yield of 2-Methyl-3-(methylthio)pyrazine

The formation of 2-methyl-3-(methylthio)pyrazine is highly dependent on several reaction parameters. Understanding and controlling these factors are key to modulating the final flavor profile.

| Parameter | Effect on Yield | Rationale |

| Temperature | Increases with temperature up to an optimal point, then may decrease. | Higher temperatures accelerate the rates of the Maillard reaction and Strecker degradation. However, excessively high temperatures can lead to the degradation of the target compound and favor the formation of other products.[11] |

| pH | Generally higher in neutral to slightly alkaline conditions (pH 7-9). | The initial condensation step of the Maillard reaction is favored at neutral to alkaline pH. Acidic conditions can inhibit the reaction.[11] |